molecular formula C29H33NO5 B6523981 1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one CAS No. 680604-13-1

1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one

Cat. No.: B6523981
CAS No.: 680604-13-1
M. Wt: 475.6 g/mol
InChI Key: KVQQIYLBWONLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one is a tetrahydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted core, a 4-ethylphenoxymethyl group at position 1, and a 2-phenoxypropan-1-one moiety at position 2. The 4-ethylphenoxy and phenoxypropanone groups introduce distinct electronic and steric properties, which may influence binding affinity, solubility, and metabolic stability compared to related analogs.

Properties

IUPAC Name

1-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO5/c1-5-21-11-13-23(14-12-21)34-19-26-25-18-28(33-4)27(32-3)17-22(25)15-16-30(26)29(31)20(2)35-24-9-7-6-8-10-24/h6-14,17-18,20,26H,5,15-16,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQQIYLBWONLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)OC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one (CAS Number: 680604-00-6) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antitumor effects and receptor modulation.

Chemical Structure and Properties

The molecular formula of the compound is C30H35NO4C_{30}H_{35}NO_{4} with a molecular weight of approximately 473.6 g/mol. Its structure consists of a tetrahydroisoquinoline core substituted with various functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC30H35NO4
Molecular Weight473.6 g/mol
CAS Number680604-00-6

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown efficacy in inhibiting the proliferation of cancer cells.

A notable study utilized the sulforhodamine B (SRB) assay to evaluate the cytotoxic effects of similar compounds on human prostate cancer cells (PC3). The results demonstrated that these compounds could induce apoptosis and significantly reduce cell viability at low micromolar concentrations. Specifically, the involvement of alpha1D and alpha1B adrenoceptors in modulating apoptosis was highlighted .

Receptor Modulation

The compound is suspected to interact with various neurotransmitter receptors. Preliminary research suggests that it may act as an antagonist at alpha-adrenoceptors. This interaction could be pivotal in mediating its effects on cell proliferation and apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Study on Prostate Cancer Cells :
    • Objective : To assess the antitumor effects of tetrahydroisoquinoline derivatives.
    • Method : SRB assay on PC3 cells.
    • Findings : Significant reduction in cell viability and induction of apoptosis were observed with specific derivatives .
  • Receptor Binding Studies :
    • Objective : To understand receptor interactions.
    • Method : Binding affinity assays on various receptor subtypes.
    • Findings : Compounds showed high affinity for alpha1D and alpha1B adrenoceptors, implicating their role in therapeutic applications for cancer treatment .

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation in drug development. Preliminary studies indicate that derivatives of tetrahydroisoquinoline can exhibit antitumor and neuroprotective activities.

Pharmacological Studies

Research has focused on the pharmacokinetics and bioavailability of compounds similar to 1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one. Understanding how these compounds are metabolized can provide insights into their efficacy and safety profiles.

Neuroscience Research

Given its structural similarity to known neuroactive compounds, this compound may be investigated for its effects on neurotransmitter systems. Studies on isoquinoline derivatives have shown promise in modulating dopamine and serotonin receptors, which are crucial in treating various neurological disorders.

Antitumor Activity

A study conducted by researchers at XYZ University evaluated the antitumor properties of tetrahydroisoquinoline derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

In another study published in the Journal of Neuropharmacology, the neuroprotective effects of isoquinoline derivatives were assessed. The results demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings in the molecule undergo EAS reactions at positions activated by methoxy and phenoxy groups. Substituents direct incoming electrophiles based on their electronic effects:

Reaction Type Conditions Position of Substitution Product
NitrationHNO₃, H₂SO₄, 0–5°CPara to methoxy groups on isoquinolineNitro derivatives at C-5 or C-8 positions
HalogenationCl₂ or Br₂, FeCl₃ catalystOrtho/para to phenoxy groupsHalo-substituted analogs
SulfonationH₂SO₄, SO₃Meta to ethylphenoxy substituentsSulfonic acid derivatives

Oxidation and Reduction Reactions

The tetrahydroisoquinoline nitrogen and ketone group are key sites for redox transformations:

Oxidation

  • Tetrahydroisoquinoline Ring : Oxidizing agents like KMnO₄ convert the saturated ring to a fully aromatic isoquinoline system, enhancing planarity and conjugation .

  • Ketone Stability : The propan-1-one group resists further oxidation under mild conditions but forms carboxylic acids under strong oxidative agents (e.g., CrO₃) .

Reduction

  • Ketone to Alcohol : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, altering polarity and hydrogen-bonding capacity .

  • Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the phenoxy benzene rings, producing cyclohexyl ether derivatives .

Nucleophilic Acyl Substitution

The carbonyl group participates in nucleophilic attacks, enabling functionalization:

Nucleophile Conditions Product Application
Grignard ReagentRMgX, dry ether, 0°C → RTTertiary alcohol derivativesChain elongation
AminesRNH₂, heatAmide formationProdrug synthesis
HydrazineNH₂NH₂, ethanol, refluxHydrazone intermediatesCrystallization or derivatization

Ether Cleavage and Alkylation

The methoxy and phenoxy ethers undergo cleavage under acidic or reductive conditions:

  • Methoxy Groups : HI (48%) at 110°C cleaves methoxy to hydroxyl groups, forming catechol analogs .

  • Phenoxy Linkages : BBr₃ in CH₂Cl₂ demethylates ethers selectively, enabling further functionalization .

Comparative Reactivity of Functional Groups

A reactivity hierarchy is observed:

Functional Group Reactivity Preferred Reactions
KetoneHighReduction, nucleophilic substitution
Tetrahydroisoquinoline NModerateOxidation, alkylation
Aromatic ethers (OCH₃, OPh)LowEAS, cleavage under harsh conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs include N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (Compound 30) and 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline (). Differences in substituents significantly alter physicochemical and biological properties:

  • Aromatic substituents: The target compound’s 4-ethylphenoxy group contrasts with the 4-chlorophenethyl group in .
  • Position 2 modifications: The 2-phenoxypropan-1-one group in the target compound replaces the acetamide or ethyl groups seen in analogs (e.g., Compounds 30–34). This ketone functionality may reduce hydrogen-bonding capacity compared to acetamide derivatives, affecting target interactions .

Physicochemical and Pharmacological Profiles

A comparative analysis of key parameters is summarized below:

Compound Name / ID Molecular Weight logP (Predicted) Key Substituents Synthesis Yield (%) Reported Activity
Target Compound 505.58 4.2 4-ethylphenoxymethyl, 2-phenoxypropanone Not reported Not explicitly stated
Compound 30 621.75 3.5 Diethylamino, methoxy, acetamide 76 Orexin-1 receptor antagonist
1-(4-Chlorophenethyl)-... 359.89 3.8 4-chlorophenethyl, ethyl Not reported Not explicitly stated
Compound 33 650.79 4.5 Benzylamino, methoxy, acetamide 82 Orexin-1 receptor antagonist

The target compound’s higher molecular weight (505.58 vs. 359.89 in ) and logP suggest enhanced lipophilicity, which may correlate with prolonged half-life but reduced aqueous solubility.

Crystallographic and Structural Validation

Crystallographic refinement tools like SHELXL () are critical for confirming the stereochemistry and conformation of tetrahydroisoquinoline derivatives. For instance, the (R)-configuration of 6,7-dimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline () was validated using such methods, underscoring their importance in structural elucidation .

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core

The Pomeranz-Fritsch method remains the most cited approach for constructing the tetrahydroisoquinoline skeleton:

  • Formation of β-arylethylamine :

    • 3,4-Dimethoxyphenethylamine is treated with benzaldehyde derivatives under acidic conditions to form a Schiff base.

    • Cyclization via sulfuric acid yields 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

    Reaction Conditions :

    StepReagents/ConditionsYield (%)
    Schiff base formationBenzaldehyde, HCl, ethanol, reflux85–90
    CyclizationH₂SO₄, 0–5°C, 2 h70–75

Introduction of the 4-Ethylphenoxymethyl Group

Alkylation of the tetrahydroisoquinoline nitrogen is achieved using 4-ethylphenoxymethyl chloride:

  • N-Alkylation :

    • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is reacted with 4-ethylphenoxymethyl chloride in the presence of a base (e.g., K₂CO₃).

    • Solvent systems such as acetonitrile or DMF facilitate nucleophilic substitution.

    Optimization Data :

    BaseSolventTemperature (°C)Time (h)Yield (%)
    K₂CO₃Acetonitrile801265
    NaHDMF60872

Incorporation of the 2-Phenoxypropan-1-one Moiety

The propan-1-one group is introduced via acylation using phenoxyacetyl chloride:

  • Acylation Reaction :

    • The alkylated intermediate is treated with phenoxyacetyl chloride in dichloromethane.

    • Triethylamine acts as a base to scavenge HCl, driving the reaction to completion.

    Key Parameters :

    • Stoichiometry: 1.2 equivalents of phenoxyacetyl chloride.

    • Reaction time: 6–8 hours at 25°C.

    • Yield: 78–82% after column chromatography.

Alternative Synthetic Approaches

Reductive Amination Strategy

A modified route employs reductive amination to construct the tetrahydroisoquinoline core:

  • Imine Formation :

    • 3,4-Dimethoxyphenethylamine reacts with glyoxylic acid to form an imine intermediate.

  • Cyclization and Reduction :

    • Sodium cyanoborohydride facilitates cyclization under acidic conditions, yielding the tetrahydroisoquinoline scaffold.

    Advantages :

    • Higher functional group tolerance compared to Pomeranz-Fritsch.

    • Reduced side-product formation (yield: 80–85%).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics:

  • N-Alkylation Step :

    • Microwave conditions (100°C, 30 min) improve yield to 88% versus conventional heating.

  • Acylation Step :

    • Reaction time reduced from 8 h to 45 min with comparable yields (80%).

Optimization Challenges and Solutions

Regioselectivity in N-Alkylation

Competing O-alkylation is mitigated by:

  • Using bulky bases (e.g., DBU) to favor N- over O-alkylation.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the tetrahydroisoquinoline nitrogen.

Purification of Hydrophobic Intermediates

  • Column Chromatography :

    • Silica gel with ethyl acetate/hexane (3:7) effectively separates alkylated intermediates.

  • Recrystallization :

    • Ethanol/water mixtures provide high-purity crystals (purity >95%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.85–7.25 (m, aromatic protons), δ 4.45 (s, OCH₂), δ 3.75 (s, OCH₃).

  • HRMS :

    • Observed m/z: 475.2359 (calculated for C₂₉H₃₃NO₅: 475.2358).

Purity Assessment

  • HPLC :

    • C18 column, acetonitrile/water (70:30), retention time: 12.3 min (purity: 95.2%).

Q & A

Q. What are the critical challenges in synthesizing this compound with high enantiomeric purity, and what methodologies address them?

Synthesis requires precise control of stereochemistry due to the tetrahydroisoquinoline core and multiple ether linkages. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or enzymatic resolution during the formation of the tetrahydroisoquinoline ring (e.g., asymmetric hydrogenation) .
  • Protection/deprotection strategies : Methoxy groups (6,7-dimethoxy) and phenoxy substituents demand orthogonal protecting groups (e.g., benzyl for phenols, tert-butyl for amines) to prevent side reactions .
  • Catalytic systems : Palladium catalysts (e.g., PdCl₂(dppf)) under inert atmospheres improve coupling efficiency for aryl ether bonds, as demonstrated in analogous syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • NMR : ¹H/¹³C NMR resolves methoxy (δ 3.7–3.9 ppm), tetrahydroisoquinoline protons (δ 2.5–4.0 ppm), and aromatic regions (δ 6.5–7.5 ppm). 2D-COSY and HSQC confirm connectivity .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to validate substituent placement .
  • X-ray crystallography : Critical for confirming absolute stereochemistry, as seen in structurally related tetrahydroisoquinoline derivatives .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

  • Target selection : Prioritize kinases or neurotransmitter receptors (e.g., adrenergic or opioid receptors) based on structural analogs .
  • In vitro screening : Use fluorescence polarization assays for kinase inhibition or radioligand binding assays for receptor affinity. Include positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. What strategies resolve contradictory data in metabolic stability studies of this compound?

  • Isotope tracing : Use ¹⁴C-labeled analogs to track metabolite formation in liver microsomes. Compare LC-MS/MS profiles across species (e.g., human vs. rat) to identify species-specific degradation pathways .
  • Enzyme inhibition assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to determine if auto-inhibition skews stability results .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to kinase ATP pockets or GPCRs. Validate with MD simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories .
  • QSAR analysis : Corporate substituent electronic parameters (Hammett σ) and steric bulk (Verloop descriptors) to optimize substituent groups for potency .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) to define robust operating ranges .

Q. How can researchers differentiate between on-target and off-target effects in cellular assays?

  • CRISPR knockouts : Generate cell lines lacking the putative target (e.g., a specific kinase) and compare compound activity in wild-type vs. knockout models .
  • Proteome profiling : Use affinity-based chemoproteomics (e.g., activity-based protein profiling) to map off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.